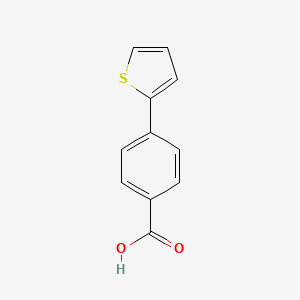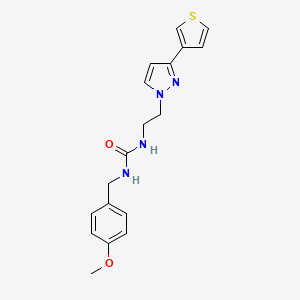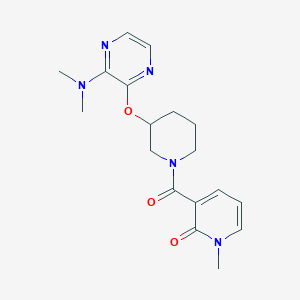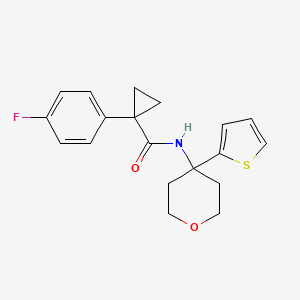
2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, also known as TTA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. TTA is a small molecule that belongs to the class of azetidinone derivatives. It has a molecular weight of 345.36 g/mol and a molecular formula of C15H15F3NO2S.
作用機序
The mechanism of action of 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cellular signaling pathways. 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein that plays a key role in regulating the immune response and inflammation. 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. In addition, 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been found to improve insulin sensitivity and glucose uptake in cells, making it a potential treatment for type 2 diabetes.
実験室実験の利点と制限
One of the main advantages of using 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone in lab experiments is its high purity and stability. 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is its low solubility in water, which can make it difficult to administer in certain experiments. In addition, 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for research on 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone. One area of interest is the development of 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the use of 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone as a chemopreventive agent for the prevention of cancer. Further research is also needed to fully understand the mechanism of action of 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone and its potential applications in various fields of medicine.
合成法
2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can be synthesized using a multi-step process involving the reaction of various reagents. One of the most common methods of synthesis involves the reaction of 3-(2,2,2-trifluoroethoxy)aniline with thiophene-3-carboxylic acid, followed by the reaction of the resulting intermediate with 2-bromo-1-phenylethanone. The final product is then purified through column chromatography to obtain 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone in a high yield and purity.
科学的研究の応用
2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-thiophen-3-yl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c12-11(13,14)7-17-9-4-15(5-9)10(16)3-8-1-2-18-6-8/h1-2,6,9H,3-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBSGYBVZMLRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CSC=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2468883.png)
![3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B2468884.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2468887.png)
![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2468888.png)


![3-isopentyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468891.png)

![(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2468893.png)

![1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide](/img/structure/B2468899.png)

![3-[3-[(3-Chloro-5-cyanopyridin-2-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2468902.png)
![2-phenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2468903.png)